6-cyclopropyl-5-fluoro-N-[2-(4-fluorophenoxy)ethyl]pyrimidin-4-amine
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Overview
Description
6-Cyclopropyl-5-fluoro-N-[2-(4-fluorophenoxy)ethyl]pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a cyclopropyl group, a fluorine atom, and a pyrimidine ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-5-fluoro-N-[2-(4-fluorophenoxy)ethyl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions may use reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-Cyclopropyl-5-fluoro-N-[2-(4-fluorophenoxy)ethyl]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-5-fluoro-N-[2-(4-fluorophenoxy)ethyl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting key enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-5-fluoro-6-methyl-4-pyrimidinol
- 6-Cyclopropyl-5-fluoro-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine
Uniqueness
6-Cyclopropyl-5-fluoro-N-[2-(4-fluorophenoxy)ethyl]pyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H15F2N3O |
---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
6-cyclopropyl-5-fluoro-N-[2-(4-fluorophenoxy)ethyl]pyrimidin-4-amine |
InChI |
InChI=1S/C15H15F2N3O/c16-11-3-5-12(6-4-11)21-8-7-18-15-13(17)14(10-1-2-10)19-9-20-15/h3-6,9-10H,1-2,7-8H2,(H,18,19,20) |
InChI Key |
RQCXUIJBIHSZCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C(=NC=N2)NCCOC3=CC=C(C=C3)F)F |
Origin of Product |
United States |
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